
Fmoc-DL-6-Azatryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-DL-6-Azatryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 6-azaindole moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the 6-azaindole structure imparts unique photophysical properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-6-Azatryptophan typically involves the protection of the amino group of 6-azatryptophan with the Fmoc group. This can be achieved by reacting 6-azatryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), and the reaction is carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Fmoc-DL-6-Azatryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to modify the indole ring or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized indole derivatives, and substituted tryptophan analogs .
科学研究应用
Chemistry
Fmoc-DL-6-Azatryptophan is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. Its unique photophysical properties make it useful in studying protein structure and dynamics .
Biology
In biological research, this compound is used as a fluorescent probe to investigate protein-protein interactions and enzyme activities. Its ability to be selectively excited allows for detailed studies of protein behavior in complex biological systems .
Medicine
Its biocompatibility and ability to form hydrogels make it suitable for use in tissue engineering and regenerative medicine .
Industry
In the industrial sector, this compound is used in the development of new materials, including hydrogels and nanomaterials, for various applications such as drug delivery systems and biosensors .
作用机制
The mechanism of action of Fmoc-DL-6-Azatryptophan involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. The 6-azaindole moiety interacts with proteins and enzymes, altering their structure and function. The compound’s fluorescence properties enable it to act as a probe for studying molecular interactions and dynamics .
相似化合物的比较
Similar Compounds
- Fmoc-5-chloro-DL-tryptophan
- Fmoc-5-methoxy-L-tryptophan
- Fmoc-5-fluoro-DL-tryptophan
- Fmoc-5-hydroxy-L-tryptophan
- Fmoc-5-bromo-DL-tryptophan
- Fmoc-7-methyl-DL-tryptophan
- Fmoc-6-methyl-DL-tryptophan
- Fmoc-7-azatryptophan
Uniqueness
Fmoc-DL-6-Azatryptophan is unique due to its 6-azaindole structure, which imparts distinct photophysical properties. This makes it particularly useful in fluorescence-based studies and applications where selective excitation is required. Additionally, its ability to form stable hydrogels enhances its utility in biomedical and industrial applications .
属性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(11-15-12-27-23-13-26-10-9-16(15)23)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21-22,27H,11,14H2,(H,28,31)(H,29,30) |
InChI 键 |
NYVOLNQTIBBXMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CN=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


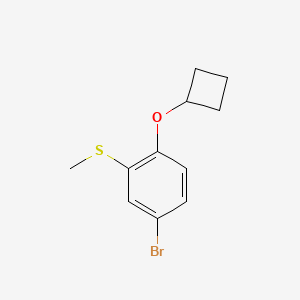
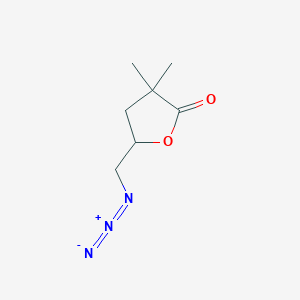
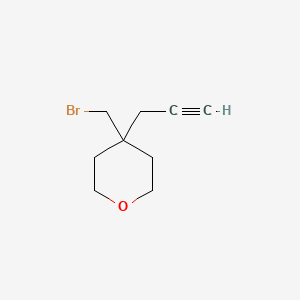
![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)

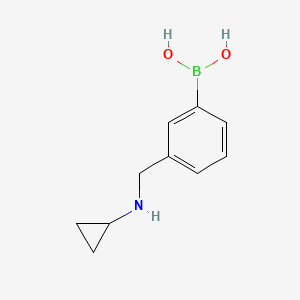

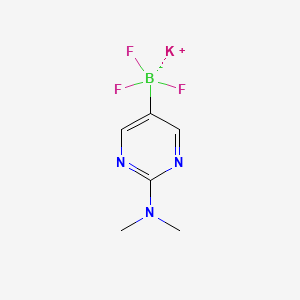
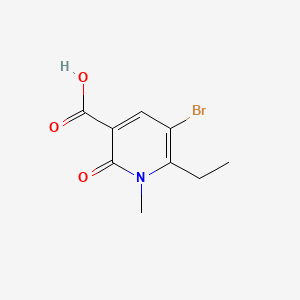

![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)
